![molecular formula C18H21NO2 B7354679 (2R)-2-[(2,6-dimethylphenyl)methylamino]-3-phenylpropanoic acid](/img/structure/B7354679.png)
(2R)-2-[(2,6-dimethylphenyl)methylamino]-3-phenylpropanoic acid
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Overview
Description
(2R)-2-[(2,6-dimethylphenyl)methylamino]-3-phenylpropanoic acid, commonly known as Dexketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. This compound has gained much attention in recent years due to its excellent pharmacological properties, including high potency, selectivity, and fewer side effects compared to other NSAIDs.
Mechanism of Action
Dexketoprofen works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX, Dexketoprofen reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Dexketoprofen has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Dexketoprofen has also been shown to reduce oxidative stress, which is a major contributor to inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
Dexketoprofen has several advantages for use in lab experiments. It is highly potent and selective, which makes it an ideal candidate for studying the mechanisms of inflammation and pain. However, Dexketoprofen also has some limitations, including its short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of Dexketoprofen. One area of research is the development of new formulations and delivery methods, such as transdermal patches and nanoparticles, which could improve its efficacy and reduce its side effects. Another area of research is the investigation of the molecular mechanisms underlying its anti-inflammatory and analgesic effects, which could lead to the development of new drugs with similar properties. Additionally, the use of Dexketoprofen in combination with other drugs, such as opioids, could be explored to improve pain management in patients.
Conclusion:
In conclusion, Dexketoprofen is a potent and selective (2R)-2-[(2,6-dimethylphenyl)methylamino]-3-phenylpropanoic acid that has shown great promise in the treatment of pain and inflammation. Its excellent pharmacological properties and low side effects make it a popular choice for clinical use. Further research is needed to explore its potential applications and to develop new formulations and delivery methods that could improve its efficacy and reduce its side effects.
Synthesis Methods
The synthesis of Dexketoprofen involves the reaction of (R)-2-amino-3-phenylpropanoic acid with 2,6-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure Dexketoprofen. This synthetic method is relatively simple and cost-effective, making it a popular choice for the production of Dexketoprofen.
Scientific Research Applications
Dexketoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various types of pain, including postoperative pain, dental pain, and musculoskeletal pain. Dexketoprofen has also been shown to be effective in the treatment of migraine headaches and menstrual pain.
properties
IUPAC Name |
(2R)-2-[(2,6-dimethylphenyl)methylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-7-6-8-14(2)16(13)12-19-17(18(20)21)11-15-9-4-3-5-10-15/h3-10,17,19H,11-12H2,1-2H3,(H,20,21)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKMIMBXLSZTFM-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)CN[C@H](CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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